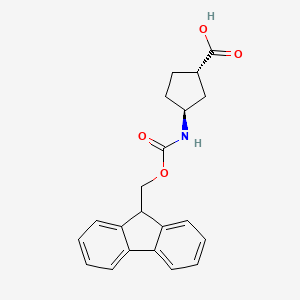

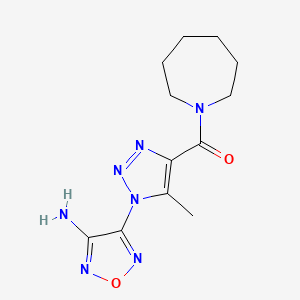

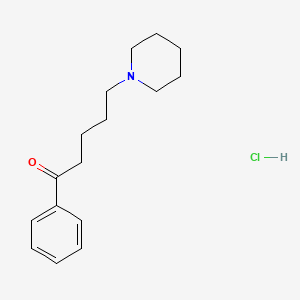

![molecular formula C12H12N4S B7766298 5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766298.png)

5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is an autosomal recessive disorder characterized by dysfunctional apolipoprotein A-I production, resulting in undetectable levels of apolipoprotein A-I in serum and markedly low levels of serum high-density lipoprotein cholesterol . This condition is associated with extensive atherosclerosis, xanthomas, and corneal opacities .

Métodos De Preparación

The preparation methods for compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involve synthetic routes and reaction conditions that are specific to the production of apolipoprotein A-I. Industrial production methods typically involve recombinant DNA technology to produce apolipoprotein A-I in bacterial or yeast systems. The protein is then purified through various chromatographic techniques to ensure high purity and functionality.

Análisis De Reacciones Químicas

Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” has several scientific research applications:

Chemistry: It is used to study the structure and function of apolipoproteins and their role in lipid metabolism.

Biology: It is used to investigate the genetic and molecular basis of hypoalphalipoproteinemia and related disorders.

Medicine: It is used in the development of therapeutic strategies for treating lipid disorders and cardiovascular diseases.

Industry: It is used in the production of diagnostic kits and assays for measuring apolipoprotein levels in clinical samples.

Mecanismo De Acción

The mechanism of action of compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involves the inhibition of apolipoprotein A-I production, leading to decreased levels of high-density lipoprotein cholesterol. This results in impaired reverse cholesterol transport and increased risk of atherosclerosis. The molecular targets and pathways involved include the apolipoprotein A-I gene and its regulatory elements.

Comparación Con Compuestos Similares

Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” can be compared with other similar compounds, such as:

Primary hypoalphalipoproteinemia-1: This condition is caused by mutations in different genes and has a different clinical presentation.

Fish-eye disease: This condition also involves low levels of high-density lipoprotein cholesterol but is caused by mutations in the lecithin-cholesterol acyltransferase gene.

The uniqueness of compound “this compound” lies in its specific genetic cause and the resulting biochemical and clinical features.

Propiedades

IUPAC Name |

5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBHDEMYBUCXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

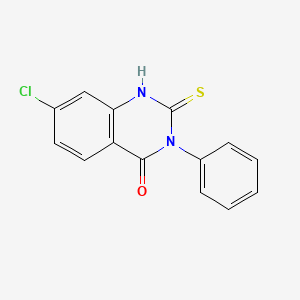

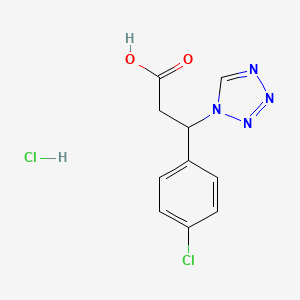

![N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B7766232.png)

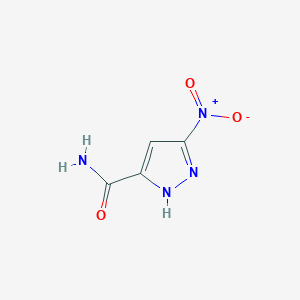

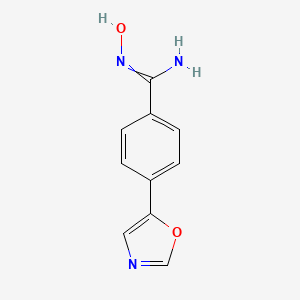

![4-[5-methyl-4-(morpholin-4-ylcarbonyl)-1{H}-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B7766241.png)

![4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one](/img/structure/B7766269.png)

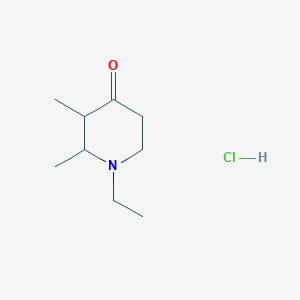

![5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)